3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,R*)]- (9CI)
3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,R*)]- (9CI)
Brand Name:
Vulcanchem
CAS No.:
150331-99-0
VCID:
VC0174639
InChI:
InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
SMILES:
C1COCC1C(C(=O)O)N
Molecular Formula:
C6H11NO3
Molecular Weight:
145.16 g/mol
3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,R*)]- (9CI)
CAS No.: 150331-99-0
Main Products
VCID: VC0174639
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
CAS No. | 150331-99-0 |
---|---|
Product Name | 3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,R*)]- (9CI) |
Molecular Formula | C6H11NO3 |
Molecular Weight | 145.16 g/mol |
IUPAC Name | (2S)-2-amino-2-[(3S)-oxolan-3-yl]acetic acid |
Standard InChI | InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 |
Standard InChIKey | HAKFKLNJIKJGET-UHNVWZDZSA-N |
Isomeric SMILES | C1COC[C@@H]1[C@@H](C(=O)O)N |
SMILES | C1COCC1C(C(=O)O)N |
Canonical SMILES | C1COCC1C(C(=O)O)N |
Synonyms | 3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,R*)]- (9CI) |
PubChem Compound | 14962799 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume